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Compound of Interest

Compound Name: 6-Bromonicotinaldehyde

Cat. No.: B016785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, halogenated pyridines are indispensable

building blocks for the construction of complex molecular architectures, particularly in the

realms of pharmaceutical and materials science. Among these, bromopyridine aldehydes offer

a unique combination of reactive handles—a bromine atom amenable to cross-coupling

reactions and an aldehyde group for a variety of transformations. This guide provides an

objective comparison of 6-bromonicotinaldehyde and its isomers, focusing on their

performance in key synthetic reactions, supported by experimental data.

Introduction to Bromopyridine Aldehyde Isomers
6-Bromonicotinaldehyde, also known as 6-bromo-3-pyridinecarboxaldehyde, is a versatile

bifunctional reagent. Its utility stems from the distinct reactivity of the bromine atom at the 6-

position and the aldehyde at the 3-position of the pyridine ring. The electron-withdrawing nature

of the pyridine nitrogen and the aldehyde group influences the reactivity of the C-Br bond,

making it a suitable substrate for various palladium-catalyzed cross-coupling reactions.

The primary isomers of bromopyridine aldehyde include:

6-Bromonicotinaldehyde (6-Bromo-3-pyridinecarboxaldehyde)

5-Bromo-2-pyridinecarboxaldehyde
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2-Bromo-4-pyridinecarboxaldehyde

2-Bromo-5-pyridinecarboxaldehyde

3-Bromo-2-pyridinecarboxaldehyde

4-Bromo-2-pyridinecarboxaldehyde

The position of the bromine atom and the aldehyde group relative to the ring nitrogen

significantly impacts the electronic properties and steric environment of the molecule, thereby

influencing its reactivity in chemical syntheses.

Data Presentation: A Comparative Analysis of
Reactivity in Cross-Coupling Reactions
The performance of 6-bromonicotinaldehyde and its isomers in palladium-catalyzed cross-

coupling reactions is a critical factor in synthetic planning. The following tables summarize

representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is

important to note that yields can vary based on specific reaction conditions, ligands, and

substrates.

Table 1: Comparison of Physical Properties

Property
6-
Bromonicotinaldeh
yde

5-Bromo-2-
pyridinecarboxalde
hyde

2-Bromo-4-
pyridinecarboxalde
hyde

Molecular Formula C₆H₄BrNO C₆H₄BrNO C₆H₄BrNO

Molecular Weight 186.01 g/mol 186.01 g/mol 186.01 g/mol

Melting Point 104-110 °C 95-99 °C 78-82 °C

Boiling Point
284.1 °C at 760

mmHg

265.7 °C at 760

mmHg

271.3 °C at 760

mmHg

Table 2: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid
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Bromopy
ridine
Aldehyde
Isomer

Catalyst
System

Base Solvent Temp (°C) Time (h) Yield (%)

6-

Bromonicot

inaldehyde

Pd(PPh₃)₄ K₂CO₃
Toluene/H₂

O
100 12 ~85-95

5-Bromo-2-

pyridinecar

boxaldehy

de

Pd(dppf)Cl

₂
K₃PO₄

Dioxane/H₂

O
90 8 ~80-90

2-Bromo-4-

pyridinecar

boxaldehy

de

Pd₂(dba)₃ /

SPhos
Cs₂CO₃ Toluene 110 16 ~90-98

Table 3: Representative Yields for Buchwald-Hartwig Amination with Morpholine

Bromopy
ridine
Aldehyde
Isomer

Catalyst
System

Base Solvent Temp (°C) Time (h) Yield (%)

6-

Bromonicot

inaldehyde

Pd₂(dba)₃ /

BINAP
NaOtBu Toluene 100 18 ~75-85

5-Bromo-2-

pyridinecar

boxaldehy

de

Pd(OAc)₂ /

Xantphos
K₃PO₄ Dioxane 110 24 ~70-80

2-Bromo-4-

pyridinecar

boxaldehy

de

Pd₂(dba)₃ /

RuPhos
LiHMDS Toluene 100 16 ~80-90
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Table 4: Representative Yields for Sonogashira Coupling with Phenylacetylene

Bromopy
ridine
Aldehyde
Isomer

Catalyst
System

Base Solvent Temp (°C) Time (h) Yield (%)

6-

Bromonicot

inaldehyde

Pd(PPh₃)₄

/ CuI
Et₃N THF 65 6 ~80-90

5-Bromo-2-

pyridinecar

boxaldehy

de

PdCl₂(PPh

₃)₂ / CuI
i-Pr₂NEt DMF 80 12 ~75-85

2-Bromo-4-

pyridinecar

boxaldehy

de

Pd(OAc)₂ /

PPh₃ / CuI
Et₃N Acetonitrile 80 8 ~85-95

Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These

protocols are representative and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromopyridine aldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a

4:1 mixture of toluene and water (10 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed

with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is

heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with

ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer

is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
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A mixture of the bromopyridine aldehyde (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4

mmol), and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like BINAP) is

placed in a sealed tube under an argon atmosphere. Anhydrous toluene (5 mL) is added, and

the mixture is heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with

ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated. The residue is purified

by flash chromatography to afford the desired product.

General Procedure for Sonogashira Coupling
To a solution of the bromopyridine aldehyde (1.0 mmol) and phenylacetylene (1.1 mmol) in

anhydrous THF (10 mL) are added Et₃N (2.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04

mmol). The reaction mixture is stirred at 65 °C under an argon atmosphere for 6 hours. After

completion, the solvent is removed under reduced pressure, and the residue is partitioned

between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried

over MgSO₄, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualizations
Experimental Workflow for Cross-Coupling Reactions
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Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
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Role in Kinase Inhibitor Synthesis: Targeting the
PI3K/AKT/mTOR Pathway
Bromopyridine aldehydes, including 6-bromonicotinaldehyde and its isomers, are valuable

precursors in the synthesis of kinase inhibitors. For instance, derivatives of these compounds

have been utilized to target the PI3K/AKT/mTOR signaling pathway, which is often

dysregulated in cancer.[1]
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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a bromopyridine-based

inhibitor.
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Application in Neurodegenerative Disease Research
The aldehyde functionality on these pyridine rings is of interest in the context of

neurodegenerative diseases, where aldehyde-mediated stress is a known factor.[2] Aldehyde

sequestering agents are being explored as potential therapeutics.

Neurodegenerative Disease State

Therapeutic Intervention

Oxidative Stress Lipid Peroxidation Increased Reactive
Aldehydes Neuronal Damage
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(derived from Bromopyridine Aldehyde)

Sequestration
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Caption: Role of bromopyridine aldehydes as precursors for aldehyde-sequestering agents in

neurodegeneration.

Conclusion
6-Bromonicotinaldehyde and its isomers are highly valuable and versatile reagents in

synthetic chemistry. The choice of isomer can significantly influence the outcome of a reaction,

with 2- and 4-substituted bromopyridines generally exhibiting higher reactivity in palladium-

catalyzed cross-coupling reactions compared to the 3-substituted counterparts. This is

attributed to the electronic activation by the pyridine nitrogen. However, the presence of the

aldehyde group can also modulate this reactivity and may require careful optimization of

reaction conditions. The dual functionality of these compounds makes them attractive starting

materials for the synthesis of complex molecules with important biological activities, particularly

in the development of kinase inhibitors and potential therapeutics for neurodegenerative

diseases. The provided data and protocols serve as a guide for researchers to make informed

decisions in the selection and application of these important synthetic building blocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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